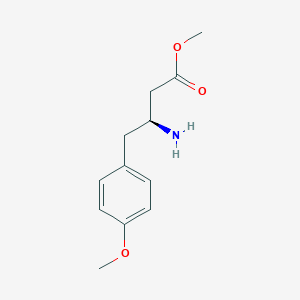
beta-HomoTyr(Me)-Ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-HomoTyr(Me)-Ome: is a derivative of beta-homo amino acids, which are analogs of standard amino acids. In these compounds, the carbon skeleton is lengthened by the insertion of one carbon atom immediately after the acid group. This modification can enhance the pharmacological properties of bioactive peptides, such as increasing their biological half-life, potency, selectivity, and reducing toxicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-HomoTyr(Me)-Ome typically involves the protection of functional groups, elongation of the carbon chain, and subsequent deprotection. For example, the synthesis might start with the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by the elongation of the carbon chain using a Grignard reaction or other suitable methods. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
化学反応の分析
Types of Reactions: beta-HomoTyr(Me)-Ome can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, beta-HomoTyr(Me)-Ome is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with enhanced stability and biological activity .
Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions .
Medicine: In medicine, this compound is used in the development of therapeutic peptides. These peptides can be used to treat various diseases, including cancer, diabetes, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and biotechnological products. Its unique properties make it suitable for use in various industrial applications .
作用機序
The mechanism of action of beta-HomoTyr(Me)-Ome involves its incorporation into peptides and proteins, where it can enhance their stability and biological activity. The molecular targets and pathways involved depend on the specific peptide or protein into which it is incorporated .
類似化合物との比較
- beta-HomoAla
- beta-HomoArg
- beta-HomoAsn
- beta-HomoAsp
- beta-HomoGln
- beta-HomoGlu
- beta-HomoIle
- beta-HomoLeu
- beta-HomoLys
- beta-HomoMet
- beta-HomoPhe
- beta-HomoPro
- beta-HomoSer
- beta-HomoThr
- beta-HomoTrp
- beta-HomoVal
Uniqueness: beta-HomoTyr(Me)-Ome is unique due to its specific structure, which includes a methyl group and an ester group. This structure allows for unique interactions with biological molecules, enhancing its pharmacological properties compared to other beta-homo amino acids .
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3/t10-/m0/s1 |
InChIキー |
VEXRGRMUCXWTMY-JTQLQIEISA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N |
正規SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















